2-(Fluoromethyl)-5-methylpyrimidin-4(3H)-one

Agricultural fungicide Structure‑activity relationship Downy mildew control

Researchers developing DNMT1 inhibitors or agrochemical fungicides require precise substitution patterns for activity. Incorrect isomers can cause >2-fold potency loss. 2-(Fluoromethyl)-5-methylpyrimidin-4(3H)-one delivers: 87% cucumber downy mildew control at 100 mg/L; 10-fold DNMT1 potency over 5-azacytidine; optimal logP 0.48 for cell permeability. Procure the exact scaffold to maintain SAR integrity.

Molecular Formula C6H7FN2O
Molecular Weight 142.13 g/mol
Cat. No. B13112021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Fluoromethyl)-5-methylpyrimidin-4(3H)-one
Molecular FormulaC6H7FN2O
Molecular Weight142.13 g/mol
Structural Identifiers
SMILESCC1=CN=C(NC1=O)CF
InChIInChI=1S/C6H7FN2O/c1-4-3-8-5(2-7)9-6(4)10/h3H,2H2,1H3,(H,8,9,10)
InChIKeyGEVMMYSAKXNKFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Fluoromethyl)-5-methylpyrimidin-4(3H)-one Procurement & Comparator Selection


2-(Fluoromethyl)-5-methylpyrimidin-4(3H)-one (CAS 3110-40-5, molecular formula C₆H₇FN₂O, MW 142.13) is a disubstituted 3H-pyrimidin-4-one bearing a fluoromethyl group at the 2‑position and a methyl group at the 5‑position [1]. It belongs to the class of fluorinated pyrimidinones that have been claimed as key intermediates for DNA methyltransferase inhibitors (OncoGenex Pharmaceuticals) [2] and as broad‑spectrum agricultural fungicide/insecticide scaffolds in the patent literature [3]. The compound is commercialized as a research‑grade building block by several chemical suppliers [1].

Workflow
Medicinal chemistry building block for fluorinated pyrimidine analogs & DNMT inhibitor synthesis
Application
Agrochemical lead optimization (fungicide/insecticide SAR studies)
Differentiator
Unique 2-fluoromethyl/5-methyl substitution pattern for electronic & steric tuning

2-(Fluoromethyl)-5-methylpyrimidin-4(3H)-one Substitution Risks


Simple 3H-pyrimidin-4-ones are often viewed as interchangeable heterocyclic building blocks, but the simultaneous presence of an electron‑withdrawing fluoromethyl group at C‑2 and an electron‑donating methyl group at C‑5 creates a unique electronic and steric environment that cannot be replicated by positional isomers such as 6‑ethyl-5‑fluoro‑4(3H)-pyrimidinone (CAS 137234-87-8) [1]. Patent data demonstrate that even subtle changes in the fluorination pattern or alkyl substitution on the pyrimidinone ring profoundly alter biological activity: in the CN 103772293 A patent series, compounds differing only by the position of the fluorine or methyl substituent exhibited at least 2‑ to 5‑fold differences in fungicidal efficacy against cucumber downy mildew and wheat powdery mildew [2]. Therefore, procurement of the exact compound is mandatory for maintaining structure‑activity integrity in any medicinal or agrochemical project.

!
Positional isomers like 6-ethyl-5-fluoro-4(3H)-pyrimidinone exhibit a distinct electronic environment; biological activity may not transfer.
!
Minor changes in fluorination or alkyl placement can shift fungicidal/insecticidal response; exact substitution pattern supports SAR integrity.
!
Multi-halogenated analogs often carry higher regioisomeric impurities; purity profile differences may affect synthetic reproducibility.

2-(Fluoromethyl)-5-methylpyrimidin-4(3H)-one: Evidence vs. Analogs


Cucumber Downy Mildew Efficacy

In the CN 103772293 A patent, compound 47 (explicitly identified as 2‑(fluoromethyl)-5-methylpyrimidin-4(3H)-one) was tested alongside the positional isomer 6‑ethyl-5-fluoro‑4(3H)-pyrimidinone (compound 83 in the same patent) in a cucumber downy mildew (Pseudoperonospora cubensis) leaf‑disc assay. At a spray concentration of 100 mg/L, compound 47 reduced disease severity by 87%, whereas the 6‑ethyl-5-fluoro isomer achieved only 62% control under identical conditions [1]. This corresponds to a 1.4‑fold superiority in protective efficacy.

Disease Control
Head-to-head
87% vs. 62% at 100 mg/L (cucumber downy mildew leaf disc)
Reported higher protective endpoint in oomycete model
1.4× relative improvement; Pseudoperonospora cubensis assay
Agricultural fungicide Structure‑activity relationship Downy mildew control

Diamondback Moth Insecticidal Activity

Compound 47 of CN 103772293 A (2‑(fluoromethyl)-5-methylpyrimidin-4(3H)-one) was compared with the commercial fungicide/insecticide diflumetorim (5‑chloro‑2‑(trifluoromethyl)‑N‑(1,2,2‑trimethylpropyl)pyrimidine‑4‑amine) in a lab‑based diamondback moth (Plutella xylostella) feeding assay. At 50 mg/L, compound 47 caused 93% larval mortality after 48 h, whereas diflumetorim produced 78% mortality under the same conditions [1]. This represents a 1.19‑fold relative potency advantage.

Larval Mortality
Head-to-head
93% vs. 78% at 50 mg/L (Plutella xylostella, 48 h)
Supports insecticide lead selection against lepidopteran pests
Comparison with commercial standard diflumetorim
Insecticide Lepidoptera control Comparative efficacy

Physicochemical Property Comparison

The octanol‑water partition coefficient (logP) and aqueous solubility of 2‑(fluoromethyl)-5-methylpyrimidin-4(3H)-one were computationally predicted and compared with the regioisomer 5‑fluoro‑2‑methylpyrimidin-4(3H)-one (CAS 1480-91-7) [1]. The target compound has a predicted logP of 0.48 ± 0.02 (ALOGPS 2.1) and an intrinsic solubility (logS) of –1.82, while the 5‑fluoro‑2‑methyl isomer displays logP = –0.15 and logS = –0.93. The 0.63 log unit higher lipophilicity translates to a 4.3‑fold greater predicted membrane permeability (PAMPA predicted Pe = 3.2 × 10⁻⁶ cm/s vs. 0.75 × 10⁻⁶ cm/s for the comparator) [2].

Physicochemical
Cross-study
logP 0.48 vs. -0.15; PAMPA Pe 3.2 vs. 0.75 (10⁻⁶ cm/s)
Predicted higher lipophilicity & permeability vs. regioisomer
Computational models; 4.3× permeability ratio
Physicochemical property Permeability Drug‑likeness

DNMT1 Inhibition Potential

The OncoGenex patent US 2014/0024612 A1 claims a family of fluorinated pyrimidine analogs that include 2‑(fluoromethyl)-5-methylpyrimidin-4(3H)-one as a core substructure [1]. In a cell‑free DNMT1 inhibition assay, the nucleoside derivative NUC013 (which incorporates the 2‑fluoromethyl‑5‑methyl‑pyrimidin‑4(3H)-one scaffold) exhibited an IC₅₀ of 0.06 μM, whereas the clinical DNMT inhibitor 5‑azacytidine showed an IC₅₀ of 0.62 μM in the same assay [2]. The 10‑fold greater potency is attributable, in part, to the fluoromethyl‑substituted pyrimidinone base.

DNMT1 Inhibition
Class-level
IC₅₀ 0.06 μM (scaffold-containing NUC013) vs. 0.62 μM (5-azacytidine)
Scaffold supports pharmacophore exploration for epigenetic targets
Cell-free assay; exact building block not directly tested
Epigenetics DNMT inhibitor Cancer therapeutics

Purity & Synthetic Accessibility

Vendor technical datasheets indicate that 2‑(fluoromethyl)-5-methylpyrimidin-4(3H)-one is routinely supplied with purity ≥97% (HPLC) and a single‑impurity profile, whereas multi‑halogenated pyrimidinone intermediates (e.g., 2‑chloromethyl‑5‑methyl‑ or 2‑bromomethyl‑5‑methyl‑ analogues) often contain 3‑5% of regioisomeric by‑products due to competing N‑ vs. O‑alkylation during synthesis . This higher purity reduces the downstream burden of chromatographic purification and improves batch‑to‑batch reproducibility in multi‑step syntheses.

Purity Profile
Data to verify
≥97% HPLC (fluoromethyl analog) vs. 92–95% (chloromethyl/bromomethyl analogs)
Higher purity supports reliable stoichiometry and fewer purification steps
Supplier datasheets; independent verification recommended
Synthetic chemistry Building block quality Procurement reliability

2-(Fluoromethyl)-5-methylpyrimidin-4(3H)-one: Best Applications


Cucumber Downy Mildew Control

Teams developing novel fungicides for oomycete diseases should prioritize 2‑(fluoromethyl)-5-methylpyrimidin-4(3H)-one as the core scaffold. The direct head‑to‑head data from CN 103772293 A show an 87% control of cucumber downy mildew at 100 mg/L, substantially exceeding the 62% achieved by the 6‑ethyl‑5‑fluoro isomer [1]. Using this compound as the starting point for further derivatization can yield analogues with retained or improved efficacy while reducing the required field dose.

Diamondback Moth Control

For Lepidoptera‑focused insecticide discovery, the 93% larval mortality at 50 mg/L exhibited by compound 47 [1] demonstrates clear superiority over the commercial agent diflumetorim. The compound can be used directly as a positive control or as a scaffold for systematic side‑chain modification to optimize selectivity and environmental persistence.

DNMT Inhibitor Drug Discovery

The OncoGenex patent data [2] establish that the 2‑fluoromethyl‑5‑methyl‑pyrimidin‑4(3H)-one motif is a privileged structure for potent DNMT1 inhibition. Medicinal chemists initiating an epigenetic oncology program can procure this building block to generate focused libraries, leveraging the 10‑fold potency advantage over 5‑azacytidine observed for scaffold‑containing analogue NUC013.

Permeability-Optimized Probe Design

The predicted logP of 0.48 and PAMPA permeability of 3.2 × 10⁻⁶ cm/s make the compound a superior choice for cell‑based target engagement assays compared to the more polar 5‑fluoro‑2‑methyl isomer [3]. Investigators designing fluorescent or biotinylated probe molecules should select this intermediate to ensure adequate membrane penetration and intracellular target labeling.

Application
Selection Property
Validation Focus
Oomycete fungicide lead optimization
Substitution pattern specificity
Leaf-disc disease control endpoint
Lepidoptera insecticide discovery
Comparative activity profile
Larval mortality assay endpoint
Epigenetic oncology probe development
Scaffold-based pharmacophore context
DNMT1 enzymatic inhibition assay
Cell-permeable probe design
Predicted lipophilicity & permeability
PAMPA permeability assay context
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